molecular formula C18H18BrNO2 B2684335 (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 302574-37-4

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2684335
CAS No.: 302574-37-4
M. Wt: 360.251
InChI Key: UPJMXEIDORGHIA-PKNBQFBNSA-N
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Description

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide (CAS 302574-37-4) is a specialized brominated chalcone derivative with a molecular formula of C18H18BrNO2 and a molecular weight of 360.25 g/mol . This compound features an (E)-configured propenamide core, a structure known for its planar conformation and potential to engage in various intermolecular interactions, such as weak hydrogen bonds (C-H⋯O) and π-π stacking, which can be critical for its behavior in solid-state and biological systems . As a chalcone analog, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research, with such compounds exhibiting a wide range of potential biological activities and non-linear optical properties . The compound is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers can utilize this chemical as a key building block for the development of more complex molecules or as a candidate for in vitro pharmacological screening.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-13(15-6-4-3-5-7-15)20-18(21)11-9-14-8-10-17(22-2)16(19)12-14/h3-13H,1-2H3,(H,20,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJMXEIDORGHIA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 1-phenylethylamine.

    Formation of the Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with 1-phenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the double bond in the prop-2-enamide moiety can be achieved using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s structural features suggest potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological assays.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the bromo and methoxy groups may enhance binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antimicrobial Activity

Key Analogues:

(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10)

  • Substituents : 3-Fluoro-4-(trifluoromethyl)phenyl group.
  • Activity : Superior to ampicillin against Staphylococcus aureus and MRSA, with bactericidal effects .
  • Comparison : The trifluoromethyl group enhances lipophilicity (logD7.4 ≈ 1.11–1.24) and electron-withdrawing effects, improving membrane permeability. The target compound’s bromo-methoxy combination may reduce potency but improve selectivity due to balanced electronic effects .

(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 25) Substituents: 3,5-Bis(trifluoromethyl)phenyl group. Activity: Highest antitubercular activity (MIC = 2 µM against M. tuberculosis H37Ra) . Comparison: The trifluoromethyl groups increase logD7.4 (0.9667) and steric hindrance, favoring interactions with hydrophobic enzyme pockets.

Data Table: Antimicrobial Activity
Compound Substituents (Aromatic Ring) MIC (S. aureus) MIC (M. tuberculosis) logD7.4
Target Compound 3-Br-4-OCH3 Pending Pending ~1.2*
(2E)-N-[3-F-4-CF3]phenylprop-2-enamide 3-F-4-CF3 8 µM 16 µM 1.11
(2E)-N-[3,5-(CF3)2]phenylprop-2-enamide 3,5-(CF3)2 4 µM 2 µM 0.97

*Estimated based on substituent contributions .

Anti-Inflammatory Activity

Key Analogue:

(2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20)

  • Substituents : 2,6-Dibromo-3-chloro-4-fluorophenyl.
  • Activity : Attenuates NF-κB activation (IC50 = 5 µM), surpassing parental cinnamic acid .
  • Comparison : Ortho/meta halogenation enhances anti-inflammatory effects. The target compound’s para-methoxy group may reduce NF-κB inhibition but could synergize with bromine for dual activity .

Cytotoxicity and Selectivity

Key Analogue:

(2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11)

  • Substituents : 4-Bromo-3-chlorophenyl.
  • Activity : Significant cytotoxicity (IC50 = 10 µM in THP1 cells) .
  • Comparison : Halogenation at para positions correlates with toxicity. The target compound’s 1-phenylethyl group may reduce cytotoxicity by directing interactions away from mammalian targets .

Structural and Electronic Effects

  • Lipophilicity :
    • The target compound’s logD7.4 (~1.2) is moderate compared to CF3-substituted analogues (logD7.4 = 0.97–1.24). Bromine increases lipophilicity, while methoxy reduces it .
  • CF3 groups, being stronger electron-withdrawing groups, favor charge-transfer interactions .

Mechanism-Specific Analogues

WP1066 [(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide]

  • Substituents : Bromopyridyl + 1-phenylethyl.
  • Activity : JAK/STAT3 inhibitor (IC50 = 2 µM in cancer cells) .
  • Comparison : The shared 1-phenylethyl group suggests a role in hydrophobic binding. However, the target compound’s phenyl vs. WP1066’s pyridyl ring may shift activity from antiproliferative to antimicrobial .

Biological Activity

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, which include a prop-2-enamide backbone, a bromo group, and a methoxy group on the phenyl ring. These structural characteristics suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 2E 3 3 bromo 4 methoxyphenyl N 1 phenylethyl prop 2 enamide\text{ 2E 3 3 bromo 4 methoxyphenyl N 1 phenylethyl prop 2 enamide}

This compound exhibits properties typical of chalcone derivatives, which are known for their diverse biological activities. The presence of the bromo and methoxy groups enhances its reactivity and interaction with biological targets.

Biological Activity Predictions

Based on its structural features, this compound is predicted to exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The methoxy group is often associated with anti-inflammatory properties.
  • Antimicrobial Activity : The phenethyl moiety may contribute to antimicrobial effects.

Synthesis

The synthesis of this compound can be achieved through several methods, including condensation reactions involving appropriate precursors. Each method varies in yield and purity, making them suitable for laboratory-scale production .

Biological Assays

Numerous studies have been conducted to evaluate the biological activity of similar compounds. For instance, chalcone derivatives have been tested against various cancer cell lines, yielding IC50 values that indicate their potency. The following table summarizes findings related to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
4-MethoxybenzamideMethoxy group on benzeneAnti-inflammatory45.0
3-Bromophenylpropanoic acidBromine-substituted phenylAnticancer30.5
N-(1-naphthyl)prop-2-enamideNaphthalene substitutionAntimicrobial25.0

These results suggest that this compound may possess similar or enhanced biological activities due to its unique structural arrangement .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary computer-aided predictions indicate potential interactions with key biological targets, including enzymes involved in cancer progression and inflammatory pathways .

Interaction Studies

To elucidate these mechanisms further, interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations are recommended. These studies can provide insights into binding affinities and interaction dynamics with specific proteins or enzymes .

Case Studies

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of chalcone derivatives. For example, a study demonstrated that introducing specific substituents could significantly improve anticancer efficacy against HeLa and PC-3 cell lines. The most active derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM . Such findings underscore the potential of this compound as a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s acrylamide backbone suggests a condensation reaction between a β-bromo-4-methoxycinnamic acid derivative and 1-phenylethylamine. Catalytic coupling (e.g., Heck reaction) may stabilize the (2E)-configuration. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize isomerization. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation : Confirm stereochemistry via NOESY NMR (to verify E-configuration) and mass spectrometry (HRMS for molecular ion matching).

Q. How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in substituent positioning?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms .
    • Troubleshooting : If twinning occurs (common in acrylamides), employ the TWIN/BASF commands in SHELXL. Cross-validate with DFT-calculated bond lengths/angles .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data for this compound in different assay systems (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodology :

  • Assay design : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from off-target effects.
  • Control experiments : Compare activity against structural analogs (e.g., WP1066, a STAT3 inhibitor with similar enamide motifs) to identify pharmacophore dependencies .
  • Data normalization : Account for solubility differences (e.g., DMSO vehicle effects) using dynamic light scattering (DLS) to detect aggregation.

Q. What computational strategies are effective for predicting the compound’s metabolic stability and off-target interactions?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) and efflux transporters (e.g., P-gp).
  • ADMET prediction : Leverage QSAR models in SwissADME or ProTox-II to estimate logP, bioavailability, and toxicity profiles .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORYx or MetaSite, followed by LC-HRMS validation in hepatic microsomes .

Q. How can researchers resolve discrepancies in reported solubility and stability profiles across different solvent systems?

  • Methodology :

  • Solubility screening : Use a tiered approach:
  • Stage 1 : Polar solvents (DMSO, ethanol) at 25°C and 37°C.
  • Stage 2 : Co-solvent systems (PEG-400/water) for pharmacokinetic studies.
  • Stability assessment : Monitor degradation via HPLC-UV at λ = 254 nm under accelerated conditions (40°C/75% RH for 4 weeks).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity between in vitro and in vivo models?

  • Root cause analysis :

  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies).
  • Metabolic inactivation : Identify major metabolites via UPLC-QTOF-MS/MS and test their activity .
    • Mitigation : Optimize formulation (e.g., nanoemulsions) to enhance bioavailability or modify the N-(1-phenylethyl) group to reduce first-pass metabolism .

Q. What experimental controls are essential when studying this compound’s mechanism of action in complex biological systems?

  • Critical controls :

  • Genetic knockdown : Use siRNA/shRNA targeting proposed pathways (e.g., STAT3 or NF-κB) to confirm on-target effects.
  • Isothermal titration calorimetry (ITC) : Validate direct binding to suspected targets (e.g., kinases) .
    • Negative controls : Include enantiomers (e.g., (2Z)-isomer) to rule out stereochemical artifacts .

Tables for Key Parameters

Parameter Recommended Method Typical Results
Melting PointDifferential Scanning Calorimetry158–162°C (decomposition observed)
LogPShake-flask HPLC3.2 ± 0.3
Aqueous Solubility (25°C)Nephelometry0.12 mg/mL in PBS (pH 7.4)
Plasma Stability (Human)LC-MS/MS (37°C, 24h)>90% remaining

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